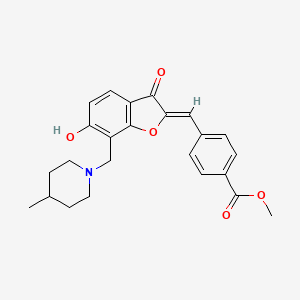![molecular formula C15H14N6O2 B2779274 1-[1-(4-acetylphenyl)-1H-1,2,3-triazol-4-yl]-2-(1H-1,2,4-triazol-1-yl)-1-propanone CAS No. 478041-18-8](/img/structure/B2779274.png)
1-[1-(4-acetylphenyl)-1H-1,2,3-triazol-4-yl]-2-(1H-1,2,4-triazol-1-yl)-1-propanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-(4-acetylphenyl)-1H-1,2,3-triazol-4-yl]-2-(1H-1,2,4-triazol-1-yl)-1-propanone is a compound recognized for its diverse applications in scientific research. It features a complex structure incorporating phenyl, triazole, and propanone moieties, which contribute to its unique chemical properties and reactivity. This compound's intricate architecture enables its use in various fields such as chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-acetylphenyl)-1H-1,2,3-triazol-4-yl]-2-(1H-1,2,4-triazol-1-yl)-1-propanone can be achieved through multiple synthetic pathways. Typically, the starting materials include 4-acetylphenyl and triazole derivatives. A common method involves the following steps:
Formation of the 1,2,3-triazole ring via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Coupling of the 1,2,4-triazole ring through condensation reactions.
Integration of the 4-acetylphenyl group using Friedel-Crafts acylation or similar electrophilic aromatic substitution reactions.
Industrial Production Methods
In an industrial setting, the production process is scaled up to accommodate higher yields and efficiency. The choice of catalysts, solvents, and temperature conditions is optimized for larger batches. The reactions are conducted in controlled environments to ensure purity and minimize by-products. Techniques like recrystallization, chromatography, and distillation are employed for purification.
化学反应分析
Types of Reactions
1-[1-(4-acetylphenyl)-1H-1,2,3-triazol-4-yl]-2-(1H-1,2,4-triazol-1-yl)-1-propanone undergoes various chemical reactions, including:
Oxidation: Converts functional groups to higher oxidation states.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Replaces one functional group with another.
Common Reagents and Conditions
Oxidation: Uses oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employs reducing agents such as sodium borohydride or hydrogen gas with palladium catalysts.
Substitution: Involves reagents like halogenating agents or nucleophiles.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher ketones or aldehydes, while reduction could produce alcohols or amines.
科学研究应用
1-[1-(4-acetylphenyl)-1H-1,2,3-triazol-4-yl]-2-(1H-1,2,4-triazol-1-yl)-1-propanone has diverse applications:
Chemistry: Acts as a precursor or intermediate in organic synthesis.
Biology: Used in biochemical assays to study enzyme activities or protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as antifungal or antibacterial effects.
Industry: Utilized in the development of new materials, coatings, or pharmaceuticals.
作用机制
The compound's mechanism of action involves interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The triazole rings are known to engage in hydrogen bonding, pi-stacking, and coordination with metal ions, which contribute to its biological effects.
相似化合物的比较
Compared to other compounds with similar structures, 1-[1-(4-acetylphenyl)-1H-1,2,3-triazol-4-yl]-2-(1H-1,2,4-triazol-1-yl)-1-propanone stands out due to its unique combination of functional groups and reactivity. Similar compounds include:
1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone
1-(4-Acetylphenyl)-2-azido-1-propanone
1,2,3-Triazole derivatives with varying substituents
Each of these compounds shares structural elements but differs in their specific chemical and biological properties.
There you go—an in-depth exploration of this compound! What's next on our chemistry adventure?
属性
IUPAC Name |
1-[1-(4-acetylphenyl)triazol-4-yl]-2-(1,2,4-triazol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O2/c1-10(21-9-16-8-17-21)15(23)14-7-20(19-18-14)13-5-3-12(4-6-13)11(2)22/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQGADGCHYPTQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CN(N=N1)C2=CC=C(C=C2)C(=O)C)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2779192.png)
![N-Boc-2-(1-amino]cyclooctyl)acetic acid](/img/structure/B2779193.png)
![1-[3-(2,2-Difluoroethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2779195.png)
![3-(3-FLUOROPHENYL)-8-[(2-FLUOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B2779196.png)

![N-(3-chloro-4-methoxyphenyl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2779199.png)
![3-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2779201.png)

![3-(2-(azepan-1-yl)-2-oxoethyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2779204.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2779206.png)



